2-Bromo-4-(trifluoromethyl)phenol
Overview
Description
2-Bromo-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and trifluoromethyl groups, respectively
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organofluorine compounds, which often interact with various biological targets due to their unique chemical properties .
Mode of Action
It’s known that organofluorine compounds can interact with their targets in a variety of ways, often involving the formation of strong bonds due to the high electronegativity of fluorine .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may also cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethyl)phenol. For instance, it’s recommended to store the compound in a well-ventilated place, away from heat sources, sparks, open flames, and hot surfaces . It’s also advised to handle the compound only in outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)phenol typically involves the bromination of 4-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-4-(trifluoromethyl)phenol can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative without the bromine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: 4-(trifluoromethyl)phenol.
Scientific Research Applications
Chemistry: 2-Bromo-4-(trifluoromethyl)phenol is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a promising candidate for drug development.
Industry: In the materials science field, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation. It is also used in the synthesis of specialty polymers and coatings.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Bromo-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.
2-Bromo-4-chlorophenol: Substituted with a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: 2-Bromo-4-(trifluoromethyl)phenol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEDKIRYMYDIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375596 | |
Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81107-97-3 | |
Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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